5-(N-Methyl-N-propyl)amiloride
Overview
Description
5-(N-Methyl-N-propyl)amiloride is a member of the class of pyrazines. It is a derivative of amiloride, where the primary amino group adjacent to the chloro substituent has been substituted by a methyl group and a propyl group . This compound is known for its role as a sodium channel blocker, inhibiting sodium influx through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Methyl-N-propyl)amiloride involves the substitution of the primary amino group in amiloride with a methyl group and a propyl group. The reaction typically requires the use of appropriate alkylating agents under controlled conditions to ensure selective substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar alkylation reactions, followed by purification processes such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-(N-Methyl-N-propyl)amiloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro substituent.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can modify the functional groups on the pyrazine ring .
Scientific Research Applications
5-(N-Methyl-N-propyl)amiloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study substitution and other reactions involving pyrazines.
Biology: The compound is studied for its role as a sodium channel blocker, which is important in understanding cellular ion transport mechanisms.
Medicine: Research focuses on its potential therapeutic applications, particularly in conditions related to sodium channel dysfunction.
Mechanism of Action
5-(N-Methyl-N-propyl)amiloride exerts its effects by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. It binds to the amiloride-sensitive sodium channels, promoting the loss of sodium and water from the body without depleting potassium . This mechanism is crucial in its role as a diuretic and in managing conditions like hypertension and congestive heart failure .
Comparison with Similar Compounds
Similar Compounds
Amiloride: The parent compound, which also inhibits sodium channels but lacks the methyl and propyl substitutions.
5-(N-Ethyl-N-isopropyl)amiloride: Another derivative with different alkyl substitutions, used as a TRPP3 channel inhibitor.
Uniqueness
5-(N-Methyl-N-propyl)amiloride is unique due to its specific substitutions, which may confer different pharmacokinetic and pharmacodynamic properties compared to other derivatives. Its role as a sodium channel blocker with potential therapeutic applications distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN7O/c1-3-4-18(2)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h3-4H2,1-2H3,(H2,12,16)(H4,13,14,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJJAWCPAZTZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921628 | |
Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-75-3 | |
Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-5-(methylpropylamino)-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(N-Methyl-N-propyl)amiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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